molecular formula C11H15FO B1413823 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol CAS No. 2145856-41-1

3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol

Cat. No.: B1413823
CAS No.: 2145856-41-1
M. Wt: 182.23 g/mol
InChI Key: VYPCEMSJOPWBJG-UHFFFAOYSA-N
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Description

3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol is an organic compound that features a fluorinated aromatic ring and a hydroxyl group attached to a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol typically involves the reaction of 2-fluoro-4-methylaniline with appropriate reagents to introduce the hydroxyl group and the branched alkyl chain. One common method involves the reduction of 2-fluoro-4-methylacetophenone followed by a Grignard reaction to introduce the hydroxyl group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing new analgesics or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, potentially leading to desired biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluoro-4-methylphenyl)-2-methylpropan-1-ol is unique due to its specific combination of a fluorinated aromatic ring and a branched alkyl chain with a hydroxyl group. This structure imparts distinct chemical and physical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications .

Properties

IUPAC Name

3-(2-fluoro-4-methylphenyl)-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FO/c1-8-3-4-10(11(12)6-8)5-9(2)7-13/h3-4,6,9,13H,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPCEMSJOPWBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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